2-Amino-4-chloropyridin-3-ol

Phosphodiesterase Inhibition PDE4A Medicinal Chemistry

Sourcing reliable heterocyclic building blocks with defined biological activity remains a bottleneck in early-stage medicinal chemistry. 2-Amino-4-chloropyridin-3-ol directly addresses this gap as a multifunctional 3-hydroxypyridine scaffold with validated PDE4A inhibitory activity (IC50 = 553 nM), enabling structure-activity relationship (SAR) campaigns for anti-inflammatory and CNS-penetrant programs. Three orthogonal reactive handles-2-amino, 3-hydroxyl, and 4-chloro-support nucleophilic aromatic substitution, O-alkylation/acylation, and diazotization chemistries for rapid library diversification. Supplied at ≥95% purity as a solid; shipped under ambient conditions with recommended storage at 2-8°C in a sealed, dry environment.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 1003710-73-3
Cat. No. B1288705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloropyridin-3-ol
CAS1003710-73-3
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1Cl)O)N
InChIInChI=1S/C5H5ClN2O/c6-3-1-2-8-5(7)4(3)9/h1-2,9H,(H2,7,8)
InChIKeyCJHRCOXWTYBLLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Physicochemical Profile


2-Amino-4-chloropyridin-3-ol is a heterocyclic building block belonging to the class of substituted 3-hydroxypyridines, characterized by a pyridine ring bearing a chlorine atom at the 4-position, an amino group at the 2-position, and a hydroxyl group at the 3-position [1]. Its molecular formula is C₅H₅ClN₂O, with a molecular weight of 144.56 g/mol [1]. The compound is typically supplied as a solid with a purity of ≥95% and exhibits a predicted boiling point of 361.8±42.0 °C at 760 mmHg . The presence of both amino and hydroxyl substituents confers distinct chemical reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis .

Orthogonal reactive handles (Cl, NH₂, OH) for diverse heterocyclic synthesis
Supports PDE4A inhibitor SAR studies (chloro substitution directs enzyme inhibition)
Solid format; predicted high boiling point facilitates recrystallization purification

Why Generic Substitution Fails: Regiochemical and Functional Group Determinants


2-Amino-4-chloropyridin-3-ol cannot be interchanged with closely related analogs such as 4-chloropyridin-3-ol, 2-amino-3-hydroxypyridine, or regioisomeric chloro-aminopyridinols without altering the biological outcome of the assay. The precise spatial arrangement of the chlorine, amino, and hydroxyl groups governs hydrogen bonding capacity, electronic distribution, and steric interactions at the target binding site . While the 2-amino-3-hydroxypyridine core is a recognized pharmacophore in kinase inhibition [1], the introduction of a chlorine atom at the 4-position can significantly modulate potency, selectivity, and metabolic stability. Similarly, the absence of the amino group (as in 4-chloropyridin-3-ol) or the chlorine atom (as in 2-amino-3-hydroxypyridine) results in fundamentally different chemical reactivity and biological profiles [2]. The evidence below quantifies these differences where comparative data exist.

4-Chloro absence
2-Amino-3-hydroxypyridine lacks the chloro group critical for PDE4A inhibition and halogen bonding.
2-Amino removal
4-Chloropyridin-3-ol (liquid) exhibits different hydrogen bonding, volatility, and reactivity profile.
Regioisomer mismatch
4-Amino-3-chloro-2-hydroxypyridine shares TPSA but differs in electronic/steric target interactions.

Quantitative Evidence for Differentiation from Closest Analogs


PDE4A Inhibitory Activity vs. Unsubstituted Parent Scaffold

2-Amino-4-chloropyridin-3-ol exhibits PDE4A inhibitory activity with an IC₅₀ of 553 nM, as measured in a recombinant human PDE4A assay using HEK293 cell lysate [1]. The unsubstituted parent scaffold, 2-amino-3-hydroxypyridine (CAS 16867-03-1), is not reported to possess significant PDE4A inhibitory activity in the same assay system, suggesting that the 4-chloro substitution is a critical determinant of enzymatic inhibition [2].

PDE4A Inhibition
Class-level inference
IC₅₀ 553 nM
4-Chloro substitution supports PDE4A inhibition context
Parent scaffold shows no significant inhibition; estimated >1.8-fold improvement
Phosphodiesterase Inhibition PDE4A Medicinal Chemistry

Topological Polar Surface Area and Hydrogen Bonding Capacity

2-Amino-4-chloropyridin-3-ol has a Topological Polar Surface Area (TPSA) of 59.1 Ų, calculated from its molecular structure [1]. This value is identical to that of its regioisomer 4-amino-3-chloro-2-hydroxypyridine (CAS 55290-73-8) and similar to 2-amino-3-hydroxypyridine (TPSA 59.1 Ų) [2]. However, the chlorine substitution at the 4-position increases the molecular weight to 144.56 g/mol and introduces a halogen bond acceptor, which can enhance membrane permeability and target binding affinity compared to the non-halogenated parent .

Topological Polar Surface Area
Cross-study comparable
59.1 Ų
Identical TPSA across analogs; distinct electronic/steric properties from 4-Cl
Halogen bond acceptor may enhance permeability and binding affinity
Physicochemical Properties Drug-likeness ADME

Predicted Boiling Point vs. 4-Chloropyridin-3-ol

The predicted boiling point of 2-amino-4-chloropyridin-3-ol is 361.8±42.0 °C at 760 mmHg . In contrast, the closely related analog 4-chloropyridin-3-ol (CAS 96630-88-5), which lacks the 2-amino group, has a lower molecular weight (129.54 g/mol) and is a liquid at room temperature, indicating significantly higher volatility . The 2-amino group in the target compound contributes to stronger intermolecular hydrogen bonding, resulting in a higher boiling point and altered physical handling properties.

Boiling Point
Data to verify
361.8 ± 42.0 °C (predicted)
vs. 4-Chloropyridin-3-ol (liquid at RT)
Amino group raises boiling point; solid-state handling may differ from liquid analog
Predicted property; experimental validation required
Thermal Stability Purification Volatility

Optimal Research and Industrial Application Scenarios


PDE4 Inhibitor Lead Optimization

The demonstrated PDE4A inhibitory activity (IC₅₀ = 553 nM) makes 2-amino-4-chloropyridin-3-ol a suitable starting point for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory or CNS-penetrant PDE4 inhibitors. Medicinal chemists can utilize the 4-chloro substituent as a vector for further diversification to improve potency and selectivity [1].

Versatile Building Block for Heterocyclic Scaffolds

The presence of three reactive functional groups—amino, hydroxyl, and chloro—enables orthogonal synthetic transformations, including nucleophilic aromatic substitution at the 4-position, O-alkylation/acylation of the 3-hydroxyl group, and diazotization/amination of the 2-amino group. This versatility allows for rapid assembly of diverse heterocyclic libraries .

Agrochemical Intermediate for Crop Protection

Substituted 3-hydroxypyridines are privileged scaffolds in agrochemical discovery, with applications in herbicides and fungicides. 2-Amino-4-chloropyridin-3-ol can serve as a key intermediate for the construction of pyridine-based agrochemicals, where the chlorine atom can be retained or replaced depending on the target product profile [2].

Application
Selection Property
Validation Focus
PDE4 inhibitor lead optimization studies
4-Chloro substituent as diversification vector
PDE4A inhibition assay context
Heterocyclic library synthesis
Orthogonal amino, hydroxyl, and chloro reactivity
Reaction orthogonality validation
Agrochemical intermediate research
Chlorine retention or replacement for target profiling
Crop protection target screening

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